Lower Molecular Weight and Optimal Lipophilicity Versus the Ethyl Ester Analog
Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate (MW 170.17 g/mol) exhibits an 8.2% lower molecular weight compared to its ethyl ester analog (MW 184.19 g/mol, CAS 1538896-98-8) [1]. The computed XLogP3 value for the methyl ester is 0.7, whereas the ethyl ester is estimated at approximately 1.2 (an increase of ~0.5 log units attributable to the additional methylene group) [1]. This places the methyl ester within the more desirable lipophilicity range for oral bioavailability and fragment-based screening libraries (typically LogP ≤ 3, with lower values favored for fragments), while the ethyl ester trends closer to the upper boundary for optimal solubility-permeability balance in certain lead series.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 170.17 g/mol; XLogP3 = 0.7 |
| Comparator Or Baseline | Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate (CAS 1538896-98-8): MW 184.19 g/mol; XLogP3 estimated ≈ 1.2 |
| Quantified Difference | MW: -14.02 g/mol (-7.6%); ΔXLogP3 ≈ -0.5 |
| Conditions | Computed properties: target compound XLogP3 from PubChem 2.2 (2025.04.14 release); comparator MW from chemsrc.com; comparator XLogP3 estimated by methylene increment (+0.5 log units per –CH₂–). |
Why This Matters
Lower molecular weight and lipophilicity are critical for fragment-based drug discovery where lead-like properties are prioritized; selecting the methyl ester over the ethyl ester at the building block stage avoids unnecessary lipophilicity burden that would propagate into downstream lead molecules.
- [1] PubChem Compound Summary CID 22969881. Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate. XLogP3 = 0.7, MW 170.17 g/mol. Computed by XLogP3 3.0 and PubChem 2.2 (2025.04.14). View Source
